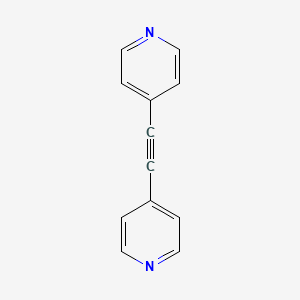

1,2-Di(pyridin-4-yl)ethyne

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 350012. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-(2-pyridin-4-ylethynyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12/h3-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKCEACOZLCRSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C#CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90319739 | |

| Record name | 1,2-Di(pyridin-4-yl)ethyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90319739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73564-69-9 | |

| Record name | 73564-69-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Di(pyridin-4-yl)ethyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90319739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1,2-Di(pyridin-4-yl)ethyne

Introduction: The Significance of a Rigid Linker in Modern Chemistry

1,2-Di(pyridin-4-yl)ethyne, also known as 4,4'-dipyridylacetylene, is a rigid, linear organic compound featuring two pyridine rings connected by an acetylene (ethyne) group.[1][2] Its unique structural characteristics, particularly the linear geometry and the presence of nitrogen atoms in the pyridyl groups, make it a highly valuable building block in several areas of chemical and materials science research.[1] The pyridyl groups can coordinate with metal ions, while the rigid ethyne linker helps to maintain the stability and porosity of the resulting frameworks.[1] This has led to its extensive use as a bidentate ligand or linker in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[1][3][4] These materials have shown significant potential in applications such as gas storage and separation, catalysis, and sensing.[1]

The pyridine moiety itself is a common scaffold in drug discovery, and its incorporation into larger, well-defined structures like this compound opens up avenues for the design of novel therapeutic agents and drug delivery systems.[5][6] The synthesis and characterization of this compound are therefore of fundamental importance to researchers in these fields. This guide provides an in-depth overview of a reliable synthetic protocol, detailed characterization methods, and the underlying scientific principles.

Synthesis of this compound via Sonogashira Coupling

The most common and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction.[7][8][9][10] This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is typically carried out under mild conditions, such as at room temperature, using a palladium catalyst, a copper(I) co-catalyst, and a mild base.[8][9]

The "Why": Mechanistic Insights into the Sonogashira Coupling

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8][9]

-

Palladium Cycle: The cycle begins with the oxidative addition of the aryl halide (in this case, a 4-halopyridine) to a Pd(0) complex, forming a Pd(II) species.

-

Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.

-

Transmetalation: The copper acetylide then transfers the acetylide group to the Pd(II) complex in a step called transmetalation.

-

Reductive Elimination: The resulting Pd(II) complex, now bearing both the aryl and acetylide ligands, undergoes reductive elimination to form the final product and regenerate the Pd(0) catalyst.

The use of a copper co-catalyst is crucial as it facilitates the reaction to proceed at lower temperatures and with higher efficiency.[7][9]

References

- 1. Buy this compound | 73564-69-9 [smolecule.com]

- 2. This compound | C12H8N2 | CID 336309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2-Di (pyridin-4-yl)ethyne - CD Bioparticles [cd-bioparticles.net]

- 4. This compound CAS No.:73564-69-9 - Taskcm [taskcm.com]

- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gold-chemistry.org [gold-chemistry.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

crystal structure of 1,2-Di(pyridin-4-yl)ethyne

An In-depth Technical Guide to the Crystal Structure of 1,2-Di(pyridin-4-yl)ethyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 1,2-bis(4-pyridyl)acetylene, is a rigid, linear organic ligand of significant interest in the fields of crystal engineering, supramolecular chemistry, and materials science. Its molecular architecture, featuring two terminal pyridyl groups linked by a rigid ethyne spacer, makes it an exemplary bidentate building block for the rational design and synthesis of coordination polymers and metal-organic frameworks (MOFs). This guide provides a comprehensive technical overview of its synthesis, crystallization, and detailed crystal structure analysis. We delve into the causality behind experimental protocols, present key crystallographic data, and explore the link between its solid-state structure and its functional applications, particularly in the development of porous materials for gas storage and catalysis.

Introduction: The Significance of a Linear Ligand

This compound (C₁₂H₈N₂) is an organic compound characterized by two pyridine rings connected by a carbon-carbon triple bond. This structure is not merely a chemical curiosity; it represents a deliberate design element in the field of crystal engineering. The key features that impart its utility are:

-

Linearity and Rigidity: The central ethyne group (–C≡C–) enforces a near-linear and rigid geometry, preventing conformational ambiguity. This predictability is paramount for designing crystalline materials with specific network topologies.

-

Bidentate Coordination: The nitrogen atoms within the two terminal pyridyl groups act as effective Lewis basic sites, enabling them to coordinate with metal ions. This allows the molecule to function as a "linker" or "strut," bridging metal centers to build extended one-, two-, or three-dimensional networks.

-

Defined Length: The distance between the two coordinating nitrogen atoms is fixed, providing precise control over the pore size and geometry of the resulting frameworks.

These characteristics make this compound a cornerstone ligand for constructing metal-organic frameworks (MOFs), a class of crystalline materials with exceptionally high porosity. The properties of these MOFs, such as their capacity for gas storage or catalytic activity, are a direct consequence of the structural information encoded in linkers like this compound.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to understanding a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction.

Synthesis via Palladium-Catalyzed Cross-Coupling

A robust and high-yield synthesis of this compound is achieved through a palladium-catalyzed one-pot reaction, a variant of the Sonogashira cross-coupling. This method is favored for its efficiency and reliability.

-

Reaction Setup: To a two-phase system of toluene and aqueous sodium hydroxide, add 4-bromopyridine hydrochloride, 2-methyl-but-3-yn-2-ol, and a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂).

-

Catalytic Cycle Initiation: The reaction is initiated by the addition of a copper(I) co-catalyst (e.g., CuI) and a phase-transfer catalyst to facilitate interaction between the aqueous and organic phases.

-

Reaction Execution: The mixture is heated under an inert atmosphere (e.g., Argon) for several hours. The reaction proceeds through a catalytic cycle involving oxidative addition, deprotonation of the alkyne, and reductive elimination to form the C-C bond.

-

In-situ Deprotection: The 2-methyl-but-3-yn-2-ol acts as a protected acetylene source. The protecting group is cleaved in situ under the basic reaction conditions.

-

Workup and Purification: After the reaction is complete, the organic layer is separated, washed, and dried. The crude product is then purified, typically by column chromatography or recrystallization from a suitable solvent (e.g., ethanol), to yield the product as a colorless to light yellow solid.

Causality Behind Choices:

-

Palladium/Copper Catalysis: This synergistic system is the cornerstone of Sonogashira coupling. Palladium facilitates the main C-C bond formation, while copper(I) activates the alkyne, increasing the reaction rate.

-

Two-Phase System: Using an aqueous base (NaOH) with an organic solvent (toluene) allows for efficient deprotonation and reaction while keeping the catalyst primarily in the organic phase where the reactants are soluble.

-

Protected Acetylene Source: Using 2-methyl-but-3-yn-2-ol instead of acetylene gas is a critical safety and handling consideration. It provides a stable, solid source of the ethyne unit.

Caption: Molecular structure of this compound.

Crystallographic Data

The crystal structure of pure this compound has been determined and is available in the Crystallography Open Database (COD). The key parameters from this determination are summarized below.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Fddd |

| a (Å) | 9.2584 |

| b (Å) | 12.936 |

| c (Å) | 15.764 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1887.4 |

| Z | 8 |

| Calculated Density (g/cm³) | 1.267 |

Interpretation of Data:

-

Orthorhombic System: The unit cell is a rectangular prism with unequal edge lengths and 90° angles.

-

Space Group Fddd: This is a high-symmetry, centrosymmetric space group. The 'F' indicates a face-centered lattice, meaning there are lattice points at the corners and in the center of each face of the unit cell.

-

Z = 8: There are 8 molecules of this compound per unit cell.

Supramolecular Assembly and Packing

In the solid state, the individual molecules do not exist in isolation. They pack together to form a stable three-dimensional lattice, governed by non-covalent intermolecular interactions. For aromatic systems like this, the dominant interactions are typically:

-

π-π Stacking: The planar pyridine rings can stack on top of one another, an interaction driven by the favorable overlap of their π-electron systems.

-

C-H···N Hydrogen Bonds: Weak hydrogen bonds can form between the hydrogen atoms on the pyridine rings of one molecule and the nitrogen atom of an adjacent molecule.

This efficient packing in a high-symmetry space group reflects the molecule's own symmetrical and rigid nature, allowing for a highly ordered and thermodynamically stable crystal lattice.

Applications in Materials Science

The true value of this compound is realized when it is used as a component in more complex materials, primarily Metal-Organic Frameworks (MOFs).

Role as a Linker in MOFs

In the presence of metal ions (e.g., Zn²⁺, Cu²⁺, Co²⁺), the pyridyl nitrogen atoms coordinate to the metal centers. Because the ligand is rigid and has two coordination sites at a fixed distance, it acts as a linear "pillar" or "strut." When combined with other linkers, such as dicarboxylic acids, it can be used to build robust 3D frameworks with permanent porosity.

Caption: Role as a linear pillar in a pillared-layer MOF.

Potential Uses of Derived MOFs

The MOFs constructed using this ligand have been investigated for several advanced applications:

-

Gas Storage and Separation: The well-defined pores created by the rigid linkers can be tailored to selectively adsorb certain gases, making them promising materials for carbon capture, hydrogen storage, or separating valuable industrial gases.

-

Catalysis: The metal nodes within the MOF can act as catalytic sites, while the porous structure allows reactants to diffuse in and products to diffuse out. The ligand itself can also be functionalized to introduce catalytic activity.

-

Sensing: The interaction of guest molecules with the MOF can cause a detectable change in its physical properties (e.g., fluorescence), allowing for the development of chemical sensors.

Conclusion

This compound is a quintessential example of a molecule designed for purpose. Its synthesis is efficient, and its rigid, linear, bidentate structure provides the predictability required for the bottom-up construction of complex, functional crystalline materials. The analysis of its crystal structure reveals a highly symmetric and efficiently packed solid, a direct result of its molecular geometry. This fundamental understanding of its solid-state behavior is the key that unlocks its potential as a critical building block in the development of next-generation MOFs and other advanced supramolecular systems for a range of scientific and industrial applications.

An In-Depth Technical Guide to the Spectroscopic Properties of 1,2-Di(pyridin-4-yl)ethyne

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic properties of 1,2-Di(pyridin-4-yl)ethyne, a molecule of significant interest in the fields of materials science and coordination chemistry. Primarily utilized as a rigid linker in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, a thorough understanding of its spectroscopic signature is paramount for researchers, scientists, and professionals in drug development. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics of this compound, offering insights into spectral interpretation and practical experimental considerations.

Introduction

This compound, also known as 4,4'-dipyridylacetylene, is a linear, bifunctional organic compound with the molecular formula C₁₂H₈N₂. Its structure consists of a central acetylene (ethyne) unit flanked by two pyridine rings linked at the 4-position. This rigid, conjugated system imparts unique electronic and structural properties, making it an excellent building block in supramolecular chemistry. The terminal nitrogen atoms of the pyridine rings act as Lewis bases, enabling coordination to metal centers, while the rigid ethyne linker dictates the spacing and orientation of these coordination sites. This predictable geometry is highly advantageous in the rational design of porous materials with tailored properties for applications in gas storage, separation, and catalysis.

A profound understanding of the spectroscopic properties of this compound is not merely academic; it is a critical prerequisite for its effective application. Spectroscopic techniques such as NMR, IR, and UV-Vis are indispensable tools for confirming the identity and purity of the synthesized compound, as well as for probing its electronic structure and how it is perturbed upon coordination to metal ions or incorporation into larger assemblies. This guide will provide a detailed examination of each of these techniques as they apply to this compound.

Molecular Structure:

solubility of 1,2-Di(pyridin-4-yl)ethyne in common organic solvents

An In-Depth Technical Guide to the Solubility of 1,2-Di(pyridin-4-yl)ethyne in Common Organic Solvents

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 73564-69-9). As a critical bidentate ligand in the synthesis of advanced materials like metal-organic frameworks (MOFs), understanding its behavior in various solvents is paramount for procedural design, optimization, and purification.[1] This document moves beyond theoretical calculations to provide a robust framework for predicting solubility and a validated experimental protocol for its determination. We will explore the molecular basis for its solubility profile, present a predicted profile across common solvent classes, and offer a detailed, safety-conscious laboratory procedure for researchers and drug development professionals.

Introduction to this compound: A Key Building Block

This compound, also known as 1,2-Bis(4-pyridyl)acetylene, is a rigid, linear organic molecule with the chemical formula C₁₂H₈N₂.[2][3][4] Its structure is characterized by two polar pyridine rings linked by a nonpolar ethyne (acetylene) group. This unique combination of polar and nonpolar moieties imparts a specific set of physicochemical properties, including a melting point of approximately 118 °C and a solid physical form under standard conditions.[2][5]

The primary interest in this compound stems from its role as a linker molecule in coordination chemistry and materials science.[1] The nitrogen atoms within the pyridyl groups act as effective coordination sites for metal ions, enabling the construction of highly ordered, porous structures such as MOFs with applications in gas storage, catalysis, and sensing.[1] Success in synthesizing these advanced materials is fundamentally dependent on the ability to dissolve and manipulate the ligand in an appropriate solvent system.

The Molecular Basis of Solubility: A "Like Dissolves Like" Perspective

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[6][7] The structure of this compound presents a classic case of competing functionalities that dictate its solubility.

-

Polar Characteristics : The two terminal pyridine rings contain nitrogen atoms, which are more electronegative than carbon. This creates a dipole moment within each ring, making them polar. Furthermore, the lone pair of electrons on each nitrogen atom can act as a hydrogen bond acceptor.

-

Nonpolar Characteristics : The central –C≡C– (ethyne) linker and the aromatic carbon skeletons of the pyridine rings are nonpolar. This rigid, extensive hydrocarbon framework contributes significantly to the overall molecular character.

Based on this structure, we can predict its behavior in different solvent classes:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol) : While the pyridyl nitrogens can accept hydrogen bonds from these solvents, the large, nonpolar aromatic system is energetically unfavorable to solvate. Consequently, solubility is expected to be very low. Indeed, its calculated water solubility is a mere 0.96 g/L at 25 °C.[5]

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone) : These solvents possess strong dipoles but do not have hydrogen-donating capabilities. They can effectively solvate the polar pyridine rings through dipole-dipole interactions without being repelled by the nonpolar core. Solvents like Dimethylformamide (DMF) are frequently used in MOF synthesis involving this ligand, suggesting good solubility.[1]

-

Nonpolar Solvents (e.g., Toluene, Hexane) : Aromatic solvents like toluene may exhibit some capacity to dissolve the compound due to favorable π-stacking interactions with the pyridine rings. However, aliphatic nonpolar solvents like hexane are unlikely to be effective, as they cannot overcome the strong intermolecular forces between the polar regions of the solute molecules.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform) : These solvents have an intermediate polarity and are often excellent at dissolving a wide range of organic compounds. They are expected to be effective solvents for this compound.

Predicted Qualitative Solubility Profile

Based on the molecular structure analysis, the following table summarizes the predicted qualitative solubility of this compound at ambient temperature. This table serves as a practical starting point for solvent selection in experimental design.

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Insoluble / Very Sparingly Soluble | Large nonpolar backbone outweighs H-bonding potential. |

| Methanol, Ethanol | Sparingly Soluble | Limited solubility due to competing polar/nonpolar forces. | |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble | Strong dipole-dipole interactions with pyridine rings. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Strong dipole-dipole interactions with pyridine rings. | |

| Acetone | Sparingly to Moderately Soluble | Moderate polarity allows for some solvation. | |

| Chlorinated | Dichloromethane (DCM) | Soluble | Effective at solvating molecules with mixed polarity. |

| Chloroform | Soluble | Effective at solvating molecules with mixed polarity. | |

| Nonpolar Aromatic | Toluene | Sparingly to Moderately Soluble | Potential for π-stacking interactions. |

| Nonpolar Aliphatic | n-Hexane | Insoluble | Lacks sufficient polarity to solvate the pyridine rings. |

A Self-Validating Protocol for Qualitative Solubility Determination

This protocol provides a reliable, step-by-step method for determining the solubility of this compound. The procedure is designed to be self-validating through clear, observable endpoints.

Essential Safety Precautions

Trustworthiness in the lab begins with safety. this compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][8]

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Ventilation : All handling of the solid compound and its solutions must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

-

Spill Control : Keep appropriate spill control materials nearby. In case of a spill, avoid generating dust and clean up immediately following your institution's standard operating procedures.

Materials and Reagents

-

This compound (solid)

-

Selection of test solvents (analytical grade or higher): Water, Methanol, Ethanol, DMF, DMSO, Acetone, Dichloromethane, Toluene, n-Hexane

-

Small test tubes (e.g., 13x100 mm) and a test tube rack

-

Spatula

-

Analytical balance (readable to 0.1 mg)

-

Vortex mixer

-

Graduated pipettes or micropipettes

Step-by-Step Experimental Procedure

-

Preparation : Label one clean, dry test tube for each solvent to be tested.

-

Weighing the Solute : Accurately weigh approximately 5.0 mg of this compound directly into each labeled test tube. Record the exact mass for each tube.

-

Solvent Addition : Add 1.0 mL of the corresponding solvent to each test tube. This creates a target concentration of approximately 5 mg/mL.

-

Mixing : Cap each test tube securely and vortex the mixture vigorously for 60 seconds. The causality for this step is to ensure intimate contact between the solute and solvent, accelerating the dissolution process towards equilibrium.

-

Equilibration & Observation : Allow the test tubes to stand undisturbed in a rack for at least 5 minutes. Observe each tube against a well-lit background.

-

Data Recording : Record the results for each solvent using the following criteria:

-

Soluble : The solid has completely disappeared, leaving a clear, transparent solution with no visible particles.

-

Sparingly Soluble : A significant portion of the solid has dissolved, but some undissolved particles remain visible.

-

Insoluble : The solid appears largely unchanged, with no significant dissolution observed.

-

Visual Representation of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Caption: Workflow for the qualitative determination of solubility.

Conclusion

The solubility of this compound is a nuanced interplay of its polar pyridyl termini and its nonpolar aromatic core. While quantitative data remains sparse in the literature, a qualitative understanding grounded in chemical principles provides a strong predictive foundation for solvent selection. This guide has established that polar aprotic and chlorinated solvents are likely the most effective for dissolving this compound, whereas polar protic and nonpolar aliphatic solvents are expected to be poor choices. The provided experimental protocol offers a direct, reliable, and safe method for researchers to validate these predictions and determine the optimal solvent system for their specific application, ensuring greater success and reproducibility in the synthesis of next-generation materials.

References

- 1. Buy this compound | 73564-69-9 [smolecule.com]

- 2. This compound | 73564-69-9 [sigmaaldrich.com]

- 3. This compound | C12H8N2 | CID 336309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mof.alfa-chemistry.com [mof.alfa-chemistry.com]

- 5. CAS # 73564-69-9, 1,2-Bis(4-pyridyl)acetylene, 1,2-Bis(4-pyridyl)ethyne, 4,4'-Dipyridylacetylene, Bis(4-pyridyl)acetylene, Di(4-pyridyl)acetylene, NSC 350012 - chemBlink [chemblink.com]

- 6. chem.ws [chem.ws]

- 7. Khan Academy [khanacademy.org]

- 8. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,2-Di(pyridin-4-yl)ethyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Di(pyridin-4-yl)ethyne, a rigid, nitrogen-containing organic linker, is a molecule of significant interest in the fields of coordination chemistry, materials science, and drug development, primarily for its role in the synthesis of Metal-Organic Frameworks (MOFs). Understanding the thermal stability and decomposition profile of this compound is paramount for defining its processing parameters, storage conditions, and predicting the thermal behavior of materials derived from it. This guide provides a comprehensive overview of the thermal properties of this compound, including detailed experimental protocols for its analysis, a discussion of its anticipated thermal stability, and an exploration of its potential decomposition pathways based on the known chemistry of its constituent moieties.

Introduction to this compound

This compound, also known as 1,2-bis(4-pyridyl)acetylene, is a linear, bifunctional organic molecule with the chemical formula C₁₂H₈N₂.[1] Its structure is characterized by a central acetylene (ethyne) unit flanked by two pyridine rings at the 4-position. This arrangement imparts a high degree of rigidity and a defined geometry, making it an excellent building block for supramolecular structures and coordination polymers. The nitrogen atoms in the pyridine rings act as Lewis bases, providing coordination sites for metal ions, which is fundamental to its application in the construction of MOFs.[2]

The thermal behavior of this linker is a critical determinant of the stability of the resulting MOFs and other materials. Thermal decomposition can lead to the loss of structural integrity and functionality. Therefore, a thorough understanding of its thermal stability is essential for the rational design and application of materials incorporating this molecule.

Predicted Thermal Behavior and Stability

While specific, publicly available experimental data on the thermal decomposition of pure this compound is limited, its thermal behavior can be predicted by analyzing its structural components: the pyridine rings and the acetylene linker.

-

Pyridine Moiety: Pyridine is a thermally stable aromatic heterocycle. Theoretical studies on the pyrolysis of pyridine suggest that decomposition initiates at high temperatures, typically above 700°C, through mechanisms involving C-H bond homolysis or internal hydrogen transfer to form pyridyl radicals.[3][4] Subsequent ring-opening of these radicals can lead to the formation of smaller, nitrogen-containing species such as hydrogen cyanide (HCN) and various hydrocarbons.[3]

-

Acetylene Linker: The carbon-carbon triple bond in the acetylene group is also thermally robust. The pyrolysis of acetylenic compounds often proceeds through complex radical chain reactions at elevated temperatures.[5] For instance, the thermal decomposition of phenylacetylene has been observed to occur at temperatures above 1300 K.[6]

Based on these characteristics, this compound is expected to be a thermally stable compound. A safety data sheet for the analogous compound 1,2-bis(4-pyridyl)acetylene indicates that under fire conditions, thermal decomposition can generate carbon oxides and nitrogen oxides.[5]

Table 1: Predicted Thermal Properties of this compound

| Property | Predicted Value/Range | Method of Determination |

| Melting Point | ~150-200 °C | Differential Scanning Calorimetry (DSC) |

| Onset of Decomposition (T_onset) | > 300 °C (in inert atmosphere) | Thermogravimetric Analysis (TGA) |

| Major Decomposition Products | Pyridine, Acetylene, HCN, various hydrocarbons, Carbonaceous residue | TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR) |

Note: The values presented in this table are hypothetical and based on the analysis of related compounds. Actual experimental values may vary.

Experimental Analysis of Thermal Stability

A comprehensive thermal analysis of this compound should involve Thermogravimetric Analysis (TGA) to determine its decomposition temperature and mass loss characteristics, and Differential Scanning Calorimetry (DSC) to identify phase transitions such as melting and crystallization.

Experimental Workflow

The logical flow for conducting a thorough thermal analysis is depicted in the following diagram. This workflow ensures that all critical steps, from sample preparation to data interpretation, are systematically addressed.

Caption: A generalized workflow for the thermal analysis of this compound.

Detailed Experimental Protocols

Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Procedure:

-

Accurately weigh 5-10 mg of the dried, powdered sample into a ceramic or platinum TGA pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to 800 °C at a constant heating rate of 10 °C/min.

-

Record the mass loss and temperature data continuously.

-

(Optional) Couple the TGA exhaust to a mass spectrometer or FTIR spectrometer to identify the evolved gases.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To identify thermal transitions such as melting, crystallization, and to determine their corresponding temperatures and enthalpies.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Procedure:

-

Accurately weigh 2-5 mg of the dried, powdered sample into an aluminum DSC pan.

-

Hermetically seal the pan to prevent sublimation before melting.

-

Place the sealed sample pan and an empty reference pan in the DSC cell.

-

Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min under a nitrogen purge.

-

Cool the sample back to ambient temperature at a controlled rate (e.g., 10 °C/min).

-

Perform a second heating cycle under the same conditions as the first to observe the glass transition and any changes in the crystalline structure.

-

Potential Decomposition Pathways

The thermal decomposition of this compound is likely to be a complex process involving multiple steps and the formation of various intermediates. Based on the chemistry of its constituent parts, a plausible decomposition pathway can be proposed.

The initial step in the thermal degradation is likely the cleavage of the weakest bonds in the molecule. This could be the C-H bonds of the pyridine rings or the C-C single bonds connecting the acetylene unit to the rings, although the latter are stabilized by the aromatic system. At elevated temperatures, homolytic cleavage is expected to dominate, leading to the formation of radical species.

Caption: A simplified potential decomposition pathway for this compound.

The initially formed radicals can undergo a variety of subsequent reactions, including:

-

Hydrogen Abstraction: Radicals can abstract hydrogen atoms from other molecules, propagating a chain reaction.

-

Fragmentation: The radical intermediates can fragment into smaller, more stable molecules. For example, the pyridine ring can open to form linear nitriles and other unsaturated species.

-

Polymerization and Char Formation: At high temperatures, the radical species can combine to form larger, highly unsaturated polymeric structures, eventually leading to the formation of a carbonaceous char.

The exact nature and distribution of the decomposition products will depend on the specific conditions, such as the temperature, heating rate, and the presence of other reactive species.

Conclusion

This compound is a thermally robust molecule, a property that is advantageous for its use as a linker in the synthesis of stable materials like MOFs. A comprehensive thermal analysis, employing techniques such as TGA and DSC, is crucial for fully characterizing its thermal behavior. While direct experimental data is not widely available, a predictive understanding of its stability and decomposition can be formulated based on the known thermal properties of pyridine and acetylene derivatives. The proposed experimental workflows and potential decomposition pathways in this guide provide a solid foundation for researchers and scientists working with this important molecule. Further experimental studies, particularly those involving evolved gas analysis, are warranted to provide a more detailed and quantitative understanding of the thermal decomposition of this compound.

References

- 1. CAS # 73564-69-9, 1,2-Bis(4-pyridyl)acetylene, 1,2-Bis(4-pyridyl)ethyne, 4,4'-Dipyridylacetylene, Bis(4-pyridyl)acetylene, Di(4-pyridyl)acetylene, NSC 350012 - chemBlink [chemblink.com]

- 2. Room temperature synthesis of pillared-layer metal–organic frameworks (MOFs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. synquestlabs.com [synquestlabs.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Properties of 1,2-Di(pyridin-4-yl)ethyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Di(pyridin-4-yl)ethyne, also known as bis(4-pyridyl)acetylene, is a rigid, linear molecule that has garnered significant interest as a fundamental building block in supramolecular chemistry and materials science. Its unique structural and electronic characteristics, arising from the interplay between the electron-withdrawing pyridine rings and the electron-rich ethyne linker, make it a versatile component in the design of functional materials. This guide provides a comprehensive overview of the electronic properties of this compound, including its synthesis, molecular structure, and key electronic features. We delve into the experimental and computational methodologies used to characterize this molecule and discuss its applications, particularly in the construction of metal-organic frameworks (MOFs).

Introduction: The Significance of a Rigid Bidentate Ligand

This compound is a bifunctional organic ligand characterized by two pyridine rings connected by a central acetylene (ethyne) group. This unique arrangement confers a high degree of rigidity and linearity to the molecule. The nitrogen atoms within the pyridine rings act as Lewis bases, enabling them to coordinate with metal ions, a fundamental property exploited in the construction of coordination polymers and metal-organic frameworks (MOFs)[1]. The ethyne linker, a source of π-electrons, plays a crucial role in the electronic communication between the two pyridyl units and influences the overall electronic properties of the resulting supramolecular structures. Understanding the intrinsic electronic properties of this linker is therefore paramount for the rational design of materials with tailored electronic and photophysical characteristics.

Molecular Structure and Synthesis

The structural integrity of this compound is foundational to its function. Its linear geometry and defined length make it an ideal "strut" in the architecture of crystalline materials.

Crystal Structure

The solid-state architecture of this compound has been elucidated by single-crystal X-ray diffraction. The molecule crystallizes in the orthorhombic space group Fddd[2]. This high symmetry reflects the planarity and linearity of the molecule. The crystal packing is stabilized by a network of intermolecular interactions, which are crucial for understanding the bulk properties of the material.

| Crystallographic Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Fddd |

| a (Å) | 9.2584 |

| b (Å) | 12.936 |

| c (Å) | 15.764 |

Table 1: Crystallographic data for this compound.[2]

Synthesis: The Sonogashira Coupling

The most prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide[3]. In the case of this compound, a common approach involves the coupling of a protected acetylene equivalent with two equivalents of a 4-halopyridine.

Experimental Protocol: Synthesis of this compound via Sonogashira Coupling

Objective: To synthesize this compound from 4-iodopyridine and a suitable acetylene source.

Materials:

-

4-Iodopyridine

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene, anhydrous

-

Methanol

-

Potassium carbonate (K₂CO₃)

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

Reaction Setup: A two-necked round-bottom flask is charged with 4-iodopyridine (2.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.) under an inert atmosphere (e.g., argon or nitrogen).

-

Solvent and Reagent Addition: Anhydrous toluene and triethylamine are added to the flask, and the mixture is stirred to ensure dissolution. Trimethylsilylacetylene (1.0 equiv.) is then added dropwise.

-

Reaction: The reaction mixture is heated to 60-70 °C and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Deprotection: Upon completion of the coupling reaction, the solvent is removed under reduced pressure. The residue is redissolved in methanol, and potassium carbonate (excess) is added to effect the desilylation. The mixture is stirred at room temperature for 2-4 hours.

-

Workup and Purification: The solvent is evaporated, and the crude product is partitioned between dichloromethane and water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is crucial to maintain its catalytic activity.

-

Copper(I) Iodide Co-catalyst: CuI facilitates the formation of a copper acetylide intermediate, which is more reactive towards the palladium complex, thereby increasing the reaction rate.

-

Triethylamine: This amine serves as a base to neutralize the hydrohalic acid (HI) formed during the reaction, preventing the protonation of the pyridine nitrogen and the deactivation of the catalyst.

-

Trimethylsilyl Protecting Group: TMSA is used as a stable and easily handled source of acetylene. The TMS group prevents the self-coupling of the alkyne and is readily removed under mild basic conditions.

Caption: Simplified mechanism of the Sonogashira coupling reaction.

Electronic Properties: A Theoretical and Experimental Perspective

The electronic properties of this compound are dictated by the electronic nature of its constituent parts: the electron-withdrawing pyridine rings and the π-conjugated ethyne bridge. A comprehensive understanding of these properties requires both experimental measurements and theoretical calculations.

Frontier Molecular Orbitals and the HOMO-LUMO Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic behavior of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic transitions, reactivity, and potential as a semiconductor.

For this compound, the HOMO is expected to be localized primarily on the electron-rich ethyne bridge, while the LUMO is anticipated to be distributed over the electron-deficient pyridine rings. This spatial separation of the frontier orbitals is characteristic of a "donor-bridge-acceptor" type system, even though the pyridines are identical.

Methodology for Computational Analysis (DFT):

-

Geometry Optimization: The molecular geometry of this compound is first optimized to find its lowest energy conformation. This is typically performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculation: To ensure that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies confirms a stable structure.

-

HOMO-LUMO Calculation: The energies of the HOMO and LUMO are then calculated from the optimized geometry. The energy gap is the difference between these two values.

Caption: Schematic of HOMO-LUMO energy levels and the energy gap.

Electrochemical Properties

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox properties of a molecule. By measuring the potentials at which a molecule is oxidized and reduced, one can estimate the energies of the HOMO and LUMO levels, respectively.

Experimental Protocol: Cyclic Voltammetry

-

Solution Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The scan is then reversed to observe the reversibility of the redox processes.

-

Data Analysis: The oxidation and reduction potentials are determined from the voltammogram. These values can be correlated with the HOMO and LUMO energy levels using empirical relationships, often by referencing against a known standard like ferrocene/ferrocenium.

Spectroscopic Properties

UV-Visible absorption and photoluminescence spectroscopy are used to investigate the electronic transitions within a molecule. The absorption of a photon of appropriate energy can promote an electron from the HOMO to the LUMO. The subsequent relaxation of this excited state can result in the emission of light (fluorescence or phosphorescence). The wavelength of maximum absorption (λmax) can be used to determine the optical band gap of the molecule.

Applications in Materials Science

The primary application of this compound is as a linker in the synthesis of metal-organic frameworks (MOFs) and coordination polymers[1]. Its rigidity and bidentate nature allow for the predictable construction of porous, crystalline materials with potential applications in:

-

Gas Storage and Separation: The well-defined pores of MOFs constructed with this linker can be tailored for the selective adsorption of gases.

-

Catalysis: The pyridine nitrogen atoms and the metal nodes can act as active sites for catalytic reactions.

-

Sensing: The electronic properties of the MOF can be modulated by the presence of guest molecules, leading to a detectable signal.

Conclusion

This compound is a molecule of significant fundamental and practical interest. Its rigid, linear structure and well-defined electronic properties make it a valuable building block for the bottom-up design of functional materials. While a comprehensive experimental dataset on its electronic properties is still emerging, a combination of established synthetic protocols, structural analysis, and computational modeling provides a robust framework for understanding and utilizing this versatile molecule. Further experimental investigation into its electrochemical and photophysical properties will undoubtedly open new avenues for its application in molecular electronics and advanced materials.

References

An In-Depth Technical Guide to the Molecular Geometry of 1,2-Di(pyridin-4-yl)ethyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular geometry of 1,2-di(pyridin-4-yl)ethyne, a critical building block in supramolecular chemistry and materials science. We will delve into the nuanced structural features of this linear, rigid linker, underpinned by experimental crystallographic data and theoretical computational studies. This guide will elucidate the synthesis, conformational flexibility, and the profound implications of its geometry on the properties of resulting metal-organic frameworks (MOFs) and other supramolecular assemblies.

Introduction: The Significance of a Rigid Linker

This compound, also known as 4,4'-dipyridylacetylene, is a bifunctional organic ligand that has garnered significant attention for its utility in the construction of crystalline materials such as metal-organic frameworks (MOFs) and coordination polymers.[1] Its molecular architecture, characterized by two terminal pyridyl rings linked by a rigid ethynyl spacer, imparts a high degree of predictability and stability to the resulting supramolecular structures. The nitrogen atoms within the pyridyl rings serve as effective coordination sites for metal ions, making it a versatile bidentate ligand.[2] The unique linear and rigid nature of this molecule is instrumental in creating porous materials with potential applications in gas storage, separation, and catalysis.[1] Understanding the intricacies of its molecular geometry is paramount for the rational design of functional materials with tailored properties.

Molecular Structure and Conformation

The fundamental structure of this compound consists of a central carbon-carbon triple bond (ethyne) connecting the C4 positions of two pyridine rings. This arrangement results in a highly conjugated system. The key geometric parameters that define its shape and potential for interaction with other molecules are bond lengths, bond angles, and, most critically, the dihedral angle between the two pyridyl rings.

Crystallographic Analysis: The Solid-State Conformation

Experimental determination of the molecular geometry of this compound in the solid state has been achieved through single-crystal X-ray diffraction. The crystallographic data, available in the Crystallography Open Database (COD) under the entry number 1544300 , provides precise measurements of its structural parameters.

The molecule crystallizes in the Fddd space group, with unit cell parameters of a = 9.2584 Å, b = 12.936 Å, and c = 15.764 Å.[3] Analysis of the crystal structure reveals a largely planar conformation of the molecule.

Below is a table summarizing the key bond lengths and angles derived from the crystallographic data.

| Parameter | Value (Å or °) |

| C≡C Bond Length | ~1.20 Å |

| C-C (pyridyl-ethyne) Bond Length | ~1.43 Å |

| C-N (pyridyl) Average Bond Length | ~1.34 Å |

| C-C (pyridyl) Average Bond Length | ~1.39 Å |

| C-C≡C Bond Angle | ~178° |

| C≡C-C Bond Angle | ~178° |

| Pyridyl Ring Internal Angles | ~120° |

| Dihedral Angle (N-C...C-N) | ~0° (near planar) |

The near-linear C-C≡C-C backbone and the close to 180° bond angles around the acetylene unit confirm the rigid, rod-like nature of the molecule. The most significant conformational descriptor is the dihedral angle between the planes of the two pyridyl rings. In the crystalline state, the molecule adopts a near-planar conformation, with a dihedral angle approaching 0°. This planarity is favored by the extended π-conjugation across the molecule.

Diagram: Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Computational Analysis: Conformational Flexibility and Rotational Barrier

While the solid-state structure provides a static picture, the molecule exhibits conformational flexibility in the gas phase and in solution, primarily through rotation around the C-C single bonds connecting the pyridyl rings to the ethyne linker. Computational methods, such as Density Functional Theory (DFT), are invaluable for probing the energetic landscape of this rotation.

DFT calculations can be employed to determine the rotational energy barrier, which is the energy required to rotate one pyridyl ring relative to the other.[4] For this compound, the planar conformation (0° dihedral angle) represents an energy minimum due to maximized π-conjugation. A second, higher energy minimum may exist at a perpendicular conformation (90° dihedral angle), with the transition state for rotation occurring at an intermediate angle. The magnitude of this rotational barrier has significant implications for the molecule's dynamic behavior and its ability to adopt different conformations when incorporated into larger assemblies. The barrier to rotation is influenced by steric hindrance and electronic effects.[5]

Diagram: Rotational Energy Profile Workflow

Caption: Workflow for calculating the rotational energy profile.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[6] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Experimental Protocol: Sonogashira Coupling

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

4-Bromopyridine hydrochloride

-

Acetylene source (e.g., trimethylsilylacetylene or calcium carbide)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine or piperidine)

-

Solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

Procedure:

-

Reaction Setup: A dried reaction flask is charged with 4-bromopyridine hydrochloride, the palladium catalyst, and CuI. The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) to create an oxygen-free atmosphere.[7]

-

Solvent and Base Addition: Anhydrous solvent and the base are added to the flask via syringe. The mixture is stirred to dissolve the reagents.

-

Acetylene Addition: The acetylene source is then introduced to the reaction mixture. If using a gaseous acetylene, it can be bubbled through the solution. If using a liquid alkyne like trimethylsilylacetylene, it is added via syringe.

-

Reaction Conditions: The reaction mixture is typically heated to a temperature between 50-80 °C and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup and Purification: Upon completion, the reaction is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup to remove inorganic salts. The crude product is purified by column chromatography on silica gel to yield this compound as a solid.[8]

Impact of Molecular Geometry on Material Properties

The well-defined and rigid geometry of this compound is a key determinant of the structure and, consequently, the properties of the materials it forms.

Directing the Assembly of Metal-Organic Frameworks

In the context of MOFs, the linear geometry of the linker allows for the formation of predictable and highly ordered porous networks. The distance between the two coordinating nitrogen atoms is fixed, which, in combination with the coordination geometry of the metal ions, dictates the pore size and topology of the resulting framework.[9] The ability of the pyridyl rings to rotate allows the linker to adapt to different coordination environments, although the energetic penalty for significant deviation from planarity can influence the final framework structure.

Influence on Electronic and Optical Properties

The conjugated π-system extending across the entire molecule gives rise to interesting electronic and photophysical properties. The planarity of the molecule in the solid state enhances this conjugation, which can lead to applications in organic electronics and nonlinear optics. The orientation of the pyridyl rings can significantly affect the electronic absorption spectra of the resulting materials.[10]

Conclusion

The molecular geometry of this compound is characterized by a rigid, linear backbone and a preference for a planar conformation that maximizes π-conjugation. This well-defined structure, elucidated through X-ray crystallography and supported by computational studies, makes it an exceptional building block for the rational design of functional crystalline materials. A thorough understanding of its geometric parameters, conformational flexibility, and the synthetic methods to produce it, as detailed in this guide, is essential for researchers aiming to harness its potential in the development of advanced materials for a range of applications, from gas storage to drug delivery.

References

- 1. Crystallography Open Database: Search results [qiserver.ugr.es]

- 2. Buy this compound | 73564-69-9 [smolecule.com]

- 3. rsc.org [rsc.org]

- 4. Density functional theory calculations of the internal rotations and vibrational spectra of 2-, 3- and 4-formyl pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the origin of the internal rotational barrier for molecules with one rotatable dihedral angle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 8. ijnc.ir [ijnc.ir]

- 9. An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Influence of Ligand Orientation on the Absorption Spectra in MOF - APS Global Physics Summit 2025 [archive.aps.org]

An In-Depth Technical Guide to 1,2-Di(pyridin-4-yl)ethyne (CAS 73564-69-9): Properties, Synthesis, and Applications in Advanced Materials

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-Di(pyridin-4-yl)ethyne (CAS No. 73564-69-9), a rigid, linear ditopic N-donor linker of significant interest in the field of materials science. The document details its fundamental physicochemical properties, provides validated synthetic protocols, and explores its primary application in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. Emphasis is placed on the structure-property relationships, elucidating how the unique geometric and electronic characteristics of this linker influence the topology, porosity, and functional performance of the resulting supramolecular architectures. This guide serves as a critical resource for researchers engaged in the design and synthesis of novel porous materials for applications in gas storage, catalysis, and luminescence.

Introduction: The Architectural Significance of this compound

This compound, also known as 4,4'-dipyridylacetylene, is a bifunctional organic ligand characterized by two pyridine rings linked by a rigid ethyne (acetylene) spacer. This unique molecular architecture imparts a high degree of linearity and rigidity, making it an exemplary building block in the rational design and synthesis of crystalline materials. The terminal nitrogen atoms of the pyridyl groups act as versatile coordination sites for a wide range of metal ions, facilitating the assembly of extended, porous networks known as Metal-Organic Frameworks (MOFs).

The ethyne linker is not merely a passive spacer; its π-conjugated system can influence the electronic properties of the resulting framework, opening avenues for applications in luminescence and catalysis. Furthermore, the defined length and rigidity of the linker allow for precise control over the pore size and topology of the MOF, which is a critical factor in applications such as gas storage and separation.[1] This guide will delve into the essential technical details of this compound, providing researchers with the foundational knowledge required to effectively utilize it in the development of advanced functional materials.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its successful application in materials synthesis. These properties dictate its solubility, stability, and reactivity.

| Property | Value | Source |

| CAS Number | 73564-69-9 | [2] |

| IUPAC Name | 4-(2-pyridin-4-ylethynyl)pyridine | [2] |

| Molecular Formula | C₁₂H₈N₂ | [2] |

| Molecular Weight | 180.21 g/mol | [2] |

| Appearance | White to off-white or grey crystalline powder | [2] |

| Melting Point | 114-118 °C | |

| Boiling Point | 350.9 °C at 760 mmHg (predicted) | |

| Solubility | Very slightly soluble in water (0.96 g/L at 25 °C, calculated). Soluble in many organic solvents.[3] | |

| InChI Key | SPKCEACOZLCRSV-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=CN=CC=C1C#CC2=CC=NC=C2 | [2] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the palladium-catalyzed Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. A general workflow for this synthesis is depicted below.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Palladium-Catalyzed One-Pot Synthesis

This protocol is adapted from a literature procedure and has been reported to yield the product with high efficiency.[4]

Materials:

-

4-bromopyridine hydrochloride

-

2-methyl-3-butyn-2-ol

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Sodium hydroxide (NaOH)

-

Toluene

-

Deionized water

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Catalyst Preparation: In a round-bottom flask under an inert atmosphere, dissolve Pd(OAc)₂ and PPh₃ in toluene. Stir the mixture until a homogeneous solution is formed.

-

Reaction Setup: To the catalyst solution, add 4-bromopyridine hydrochloride, 2-methyl-3-butyn-2-ol, and CuI.

-

Addition of Base: Prepare an aqueous solution of NaOH and add it to the reaction mixture. The use of a two-phase system (toluene and aqueous NaOH) is crucial for the success of this one-pot reaction.[4]

-

Reaction: Heat the mixture to reflux and stir vigorously for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with deionized water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

Applications in Metal-Organic Frameworks (MOFs)

The primary and most explored application of this compound is as a building block for the construction of Metal-Organic Frameworks.[1] Its linear and ditopic nature allows it to act as a "pillar" or "strut," connecting metal-containing secondary building units (SBUs) into extended 1D, 2D, or 3D networks. The choice of metal ion and other co-ligands can be used to tune the final topology and properties of the MOF.

Caption: Schematic of MOF assembly using this compound.

Step-by-Step Solvothermal Synthesis of a Zn-based MOF

This protocol provides a general method for the synthesis of a MOF using this compound, a metal salt, and a co-ligand, based on a reported procedure.[4]

Materials:

-

Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

This compound

-

Terephthalic acid (H₂BDC)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Deionized water

Procedure:

-

Solution Preparation: In a glass vial, dissolve this compound and terephthalic acid in a solvent mixture of DMF, ethanol, and deionized water.

-

Addition of Metal Salt: To this solution, add zinc(II) nitrate hexahydrate and stir until fully dissolved.

-

Solvothermal Reaction: Seal the vial and place it in a programmable oven. Heat the vial to a specific temperature (e.g., 80-120 °C) and maintain this temperature for 24-72 hours.[5]

-

Crystal Formation: After the reaction period, allow the oven to cool down slowly to room temperature to promote the formation of well-defined crystals.

-

Product Isolation and Washing: Collect the crystalline product by filtration or decantation. Wash the crystals with fresh DMF to remove any unreacted starting materials.

-

Solvent Exchange and Activation: To remove the high-boiling DMF from the pores of the MOF, immerse the crystals in a more volatile solvent, such as ethanol or methanol, for several days, periodically replacing the solvent.

-

Activation: Activate the MOF by heating the solvent-exchanged crystals under a dynamic vacuum to remove the solvent molecules from the pores, making the framework accessible for guest molecules.

Impact on MOF Properties and Selected Applications

The incorporation of this compound as a linker significantly influences the properties and potential applications of the resulting MOFs.

-

Gas Storage and Separation: The rigidity and defined length of the linker contribute to the formation of MOFs with high porosity and uniform pore sizes, which are desirable for gas storage and separation. The nitrogen atoms in the pyridyl rings can also act as basic sites, enhancing the affinity for acidic gases like CO₂.[1] For instance, MOFs incorporating this linker are being explored for their potential in carbon capture applications.

-

Catalysis: MOFs constructed with this linker can serve as platforms for catalysis in several ways. The metal nodes themselves can act as catalytic sites, or the linker can be functionalized to introduce catalytic moieties. The porous nature of the MOF allows for size-selective catalysis, where only molecules of a certain size can access the active sites. The pyridyl nitrogen atoms can also coordinate to catalytically active metal species.

-

Luminescence: The conjugated π-system of the ethyne bridge can impart luminescent properties to the resulting coordination polymers.[6][7][8] This opens up possibilities for their use in sensing applications, where the luminescence of the MOF can be quenched or enhanced in the presence of specific analytes. The rigid framework can also encapsulate luminescent guest molecules, leading to novel photophysical properties.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. Avoid breathing dust.

Suppliers

This compound is commercially available from various suppliers. The purity of the compound is a critical factor for the successful synthesis of high-quality crystalline MOFs.

| Supplier | Purity | Country of Origin |

| Alfa Chemistry | 96% | United States |

| Alchem Pharmtech, Inc. | >97% | United States |

| Aladdin Scientific | 98% | United States |

| Synthonix Inc | Not specified | United States |

| A.J Chemicals | Not specified | India |

| Zhuozhou Wenxi Import and Export Co., Ltd | 99% | China |

| Nanochemazone | Not specified | - |

| ChemicalBook | 98-99% | China |

| BLDpharm | Not specified | - |

| CD Bioparticles | Not specified | - |

Conclusion

This compound stands out as a valuable and versatile building block in the field of crystal engineering and materials science. Its inherent linearity, rigidity, and coordinating capabilities make it an ideal candidate for the construction of highly ordered and porous Metal-Organic Frameworks. The ability to fine-tune the properties of these materials by judiciously selecting metal centers and co-ligands, in conjunction with the intrinsic electronic and structural features of the this compound linker, paves the way for the development of advanced materials with tailored functionalities. This guide provides a solid foundation for researchers to explore the full potential of this remarkable compound in addressing challenges in gas storage, catalysis, and sensing.

References

- 1. Buy this compound | 73564-69-9 [smolecule.com]

- 2. A Luminescent 1D Silver Polymer Containing [2.2]Paracyclophane Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound CAS No.:73564-69-9 - Taskcm [taskcm.com]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and characterization of new coordination polymers with tunable luminescent properties generated from bent 1,2,4-triazole-bridged N,N'-dioxides and Ln(III) salts - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1,2-Di(pyridin-4-yl)ethyne and its Isomers

An In-Depth Exploration of Nomenclature, Synthesis, and Applications for Researchers and Drug Development Professionals

Foreword

The pyridine motif is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and versatile coordination capabilities.[1][2][3] When two such rings are linked by a rigid acetylene spacer, the resulting molecule, 1,2-Di(pyridin-4-yl)ethyne, and its isomers, offer a fascinating platform for the design of novel therapeutics, functional materials, and supramolecular architectures.[4][5] This guide provides a comprehensive overview of this important class of compounds, with a focus on their nomenclature, synthesis, and diverse applications.

Nomenclature and Identification: Establishing a Common Language

Clarity in scientific communication begins with precise nomenclature. This compound is known by several alternative names, which can sometimes lead to confusion. A clear understanding of these synonyms is crucial for effective literature searches and unambiguous communication.

The IUPAC name for this compound is 4-(2-pyridin-4-ylethynyl)pyridine .[4][6][7] However, it is more commonly referred to by a variety of semi-systematic and trivial names.

Table 1: Alternative Names and Identifiers for this compound

| Name | Type | Common Usage |

| This compound | Systematic | High |

| 4,4'-Dipyridylacetylene | Semi-systematic | High |

| 1,2-Bis(4-pyridyl)acetylene | Systematic | High |

| Bis(4-pyridyl)acetylene | Trivial | Moderate |

| Di(4-pyridyl)acetylene | Trivial | Moderate |

| Pyridine, 4,4'-(1,2-ethynediyl)bis- | Index Name | Low |

Key Identifiers:

It is important to distinguish this compound from its structural relatives, such as 1,2-Di(4-pyridyl)ethylene[11] and 1,2-Bis(4-pyridyl)ethane[12], which have different linking groups between the pyridine rings and, consequently, distinct chemical and physical properties.

Synthesis: The Sonogashira Coupling as a Cornerstone Reaction

The construction of the ethyne linkage between two pyridine rings is most efficiently achieved through the Sonogashira cross-coupling reaction.[13][14][15] This palladium-catalyzed reaction provides a versatile and reliable method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[14]

The Rationale Behind the Sonogashira Coupling

The Sonogashira reaction is favored for the synthesis of this compound due to its mild reaction conditions, high functional group tolerance, and generally high yields.[13][14] The reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and a base, often an amine, which also serves as the solvent.[14][15]

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of this compound via a Sonogashira coupling reaction.

Materials:

-

4-Ethynylpyridine

-

4-Bromopyridine hydrochloride

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a stirred solution of 4-ethynylpyridine (1.0 eq) and 4-bromopyridine hydrochloride (1.0 eq) in a mixture of THF and TEA (3:1 v/v) under an inert atmosphere (e.g., argon or nitrogen), add Pd(PPh3)2Cl2 (0.02 eq) and CuI (0.04 eq).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford this compound as a solid.

Self-Validation: The purity of the final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The melting point can also be compared to literature values (typically around 118 °C).[8]

Caption: Workflow for the Sonogashira synthesis of this compound.

Physicochemical Properties

Understanding the fundamental properties of this compound is essential for its application in various fields.

Table 2: Key Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 180.21 g/mol | [4][7][8] |

| Melting Point | ~118 °C | [8] |

| Solubility | Very slightly soluble in water (0.96 g/L at 25 °C) | [8] |

| Appearance | White or grey powder | [7] |

| Topological Polar Surface Area | 25.8 Ų | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Rotatable Bond Count | 2 | [6] |

Applications in Research and Drug Development

The rigid, linear geometry and the presence of two nitrogen atoms for coordination make this compound a highly valuable building block in several areas of chemical research.

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The pyridyl nitrogen atoms of this compound act as excellent ligands for a wide range of metal ions.[3][4] This property has been extensively exploited in the construction of coordination polymers and Metal-Organic Frameworks (MOFs).[4]

-

As a Linker in MOFs: this compound serves as a bidentate linker, connecting metal centers to form porous, crystalline structures.[4] The rigidity of the acetylene linker helps to create stable and well-defined frameworks.[4]

-

Potential Applications of MOFs: These materials have shown promise in gas storage, separation, and catalysis.[4] The nitrogen atoms within the framework can also provide specific binding sites for guest molecules.[4]

Caption: Schematic of Metal-Organic Framework (MOF) assembly.

Supramolecular Chemistry

The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a valuable component in supramolecular chemistry.[16][17] These interactions can be used to direct the self-assembly of complex architectures.

Potential in Drug Development

While direct applications of this compound as a therapeutic agent are not widely reported, its pyridine components are prevalent in a vast number of FDA-approved drugs.[2] Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][18][19][20][21] The rigid scaffold of this compound could serve as a novel template for the design of new drug candidates. By modifying the pyridine rings with various functional groups, medicinal chemists can explore new chemical space and potentially develop compounds with improved efficacy and selectivity.

Conclusion

This compound, also known as 4,4'-dipyridylacetylene, is a versatile and important molecule with a growing number of applications in materials science and potential for drug discovery. Its straightforward synthesis via the Sonogashira coupling, coupled with its unique structural and electronic properties, ensures its continued relevance in both academic and industrial research. A thorough understanding of its nomenclature, synthesis, and properties is paramount for any researcher working in these fields.

References

- 1. researchgate.net [researchgate.net]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine coordination chemistry for molecular assemblies on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy this compound | 73564-69-9 [smolecule.com]

- 5. Coordination polymers: what has been achieved in going from innocent 4,4′-bipyridine to bis-pyridyl ligands having a non-innocent backbone? - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. This compound | C12H8N2 | CID 336309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mof.alfa-chemistry.com [mof.alfa-chemistry.com]